molecular formula C7H5BrN2O B1526652 6-Bromo-5-methoxypicolinonitrile CAS No. 1112851-37-2

6-Bromo-5-methoxypicolinonitrile

Cat. No.: B1526652
CAS No.: 1112851-37-2
M. Wt: 213.03 g/mol
InChI Key: VDEZFORNGSDBIW-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxypicolinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol. It is a pale-yellow to yellow-brown solid. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-5-methoxypicolinonitrile can be synthesized through several methods, including the bromination of 5-methoxypicolinonitrile. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methoxypicolinonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-5-methoxypicolinonitrile is widely used in scientific research due to its versatility. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and organic materials. Its applications extend to various fields, including medicinal chemistry, where it is used to create compounds with potential therapeutic effects.

Mechanism of Action

6-Bromo-5-methoxypicolinonitrile is similar to other brominated pyridine derivatives, such as 5-bromo-3-methoxypicolinonitrile and 5-methoxypicolinonitrile. its unique structural features, such as the position of the bromo and methoxy groups, contribute to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 5-Bromo-3-methoxypicolinonitrile

  • 5-Methoxypicolinonitrile

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Properties

IUPAC Name

6-bromo-5-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEZFORNGSDBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273632
Record name 6-Bromo-5-methoxy-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112851-37-2
Record name 6-Bromo-5-methoxy-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112851-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methoxy-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-methoxypyridine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-6-iodo-3-methoxypryidine (9-1 or 11-3, 2.1 g, 6.69 mmol, 1.0 equiv) in dichloromethane (17 mL) was added isopropylmagnesium chloride (2.0 M, 4.35 mL, 8.70 mmol, 1.3 equiv) slowly at 0° C. and the reaction mixture was stirred for 45 minutes. The reaction mixture was then cooled to −78° C. and a solution of toluenesulfonyl cyanide (1.8 g, 10.03 mmol, 1.5 equiv) in dichloromethane (5 mL) was added slowly. The reaction mixture was allowed to warm to ambient temperature over 4 hours. To quench, 2 N HCl was added until neutral pH was obtained. The reaction mixture was partitioned between water and dichloromethane and the aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layer was dried over MgSO4, concentrated and the residue was purified by normal phase column chromatography (10-50% EtOAc in hexanes) to afford the product (9-2) as a tan solid. ESI+MS [M+H]+ C7H6BrN2O: 212.9 found, 213.0 required.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.35 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
toluenesulfonyl cyanide
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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